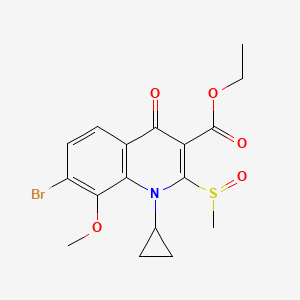
4-(4-Boc-1,4-diazepan-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Boc-1,4-diazepan-1-yl)benzoic acid, also known as Boc-DZB, is an important organic compound used in a variety of scientific research applications. It is a useful building block for the synthesis of numerous other compounds and has been extensively studied for its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid involves the protection of the amine group, followed by the reaction with the appropriate acid to form the desired product.
Starting Materials
4-aminobenzoic acid, Boc-1,4-diazepan-1-amine, N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Ethyl acetate, Methanol
Reaction
Protection of the amine group of Boc-1,4-diazepan-1-amine with DCC and Boc anhydride in DMF to form Boc-protected amine, Reaction of Boc-protected amine with 4-aminobenzoic acid in DMF with DIPEA as a catalyst to form the desired product, Removal of the Boc protecting group with HCl in methanol, Neutralization of the reaction mixture with NaHCO3, Extraction of the product with ethyl acetate
Wissenschaftliche Forschungsanwendungen
4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is used in a variety of scientific research applications. It has been used as a starting material in the synthesis of several other compounds, including polydiazepanes and polydiazepines, which are used in the development of pharmaceuticals, agrochemicals, and other materials. Additionally, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid has been used in the synthesis of polycyclic aromatic hydrocarbons, which are important in the study of photochemistry and organic synthesis.
Wirkmechanismus
The mechanism of action of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which play an important role in drug metabolism. Furthermore, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid has been found to interact with certain proteins and other molecules, which could be responsible for its biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid are not fully understood. However, the compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid has been found to interact with certain proteins and other molecules, which could be responsible for its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid in laboratory experiments is its availability. The compound is commercially available, making it easy to obtain and use in experiments. Additionally, the compound is relatively inexpensive, making it cost-effective for use in research. However, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is not very stable and can decompose over time, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its mechanism of action and potential therapeutic applications. Furthermore, further studies into the synthesis of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid could lead to the development of more efficient and cost-effective synthesis methods. Finally, additional research into the stability and decomposition of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid could lead to the development of more stable derivatives of the compound.
Eigenschaften
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-4-9-18(11-12-19)14-7-5-13(6-8-14)15(20)21/h5-8H,4,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYPZPRQQWXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Boc-1,4-diazepan-1-YL)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)


![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
